molecular formula C11H25NO3Si B14768612 (S)-N-methyl-O-tert-butyldimethylsilyl serinemethyl ester

(S)-N-methyl-O-tert-butyldimethylsilyl serinemethyl ester

Cat. No.: B14768612
M. Wt: 247.41 g/mol
InChI Key: APMNPGBXWATONE-VIFPVBQESA-N
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Description

(S)-N-methyl-O-tert-butyldimethylsilyl serinemethyl ester is a specialized organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is a derivative of serine, an amino acid, and is used in various chemical and biological applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-methyl-O-tert-butyldimethylsilyl serinemethyl ester typically involves the esterification of serine with methanol in the presence of trimethylchlorosilane. This method is advantageous due to its mild reaction conditions and high yields . Another method involves the use of tert-butanol and anhydrous magnesium sulfate with boron trifluoride diethyl etherate as additional reagents .

Industrial Production Methods

Industrial production of this compound often employs large-scale esterification processes using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and immobilized enzymes can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

(S)-N-methyl-O-tert-butyldimethylsilyl serinemethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products

    Hydrolysis: Produces alcohol and carboxylic acid.

    Reduction: Produces alcohol.

    Substitution: Produces substituted esters or other derivatives.

Mechanism of Action

The mechanism of action of (S)-N-methyl-O-tert-butyldimethylsilyl serinemethyl ester involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes, undergoing hydrolysis or other transformations. The ester group can be cleaved by esterases, releasing the active serine derivative, which can then participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-N-methyl-O-tert-butyldimethylsilyl serinemethyl ester is unique due to its tert-butyldimethylsilyl protecting group, which provides steric hindrance and enhances its stability. This makes it particularly useful in synthetic applications where stability and selectivity are crucial.

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structural properties and reactivity make it a valuable tool in various scientific research and industrial processes.

Properties

Molecular Formula

C11H25NO3Si

Molecular Weight

247.41 g/mol

IUPAC Name

methyl (2S)-3-[tert-butyl(dimethyl)silyl]oxy-2-(methylamino)propanoate

InChI

InChI=1S/C11H25NO3Si/c1-11(2,3)16(6,7)15-8-9(12-4)10(13)14-5/h9,12H,8H2,1-7H3/t9-/m0/s1

InChI Key

APMNPGBXWATONE-VIFPVBQESA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@@H](C(=O)OC)NC

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC(C(=O)OC)NC

Origin of Product

United States

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